
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one is a synthetic organic compound that features a chlorophenoxy group, an imidazole ring, and a heptenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one typically involves multi-step organic reactions. One common approach is to start with the chlorophenoxy precursor and introduce the imidazole ring through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring is known to coordinate with metal ions and participate in hydrogen bonding, which can influence the compound’s binding affinity and specificity. The chlorophenoxy group may contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylheptane: Lacks the double bond in the heptenone backbone.
2-(4-Bromophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one: Contains a bromophenoxy group instead of a chlorophenoxy group.
2-(4-Chlorophenoxy)-4-(1H-pyrazol-1-yl)-2-methylhept-4-en-3-one: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one is unique due to the combination of its functional groups and structural features. The presence of both the chlorophenoxy and imidazole groups allows for diverse chemical reactivity and potential biological activity. Additionally, the heptenone backbone provides a flexible framework for further functionalization and modification.
Propriétés
Numéro CAS |
90240-45-2 |
|---|---|
Formule moléculaire |
C17H19ClN2O2 |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-4-imidazol-1-yl-2-methylhept-4-en-3-one |
InChI |
InChI=1S/C17H19ClN2O2/c1-4-5-15(20-11-10-19-12-20)16(21)17(2,3)22-14-8-6-13(18)7-9-14/h5-12H,4H2,1-3H3 |
Clé InChI |
GVYQANIIDBRKIE-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C(=O)C(C)(C)OC1=CC=C(C=C1)Cl)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



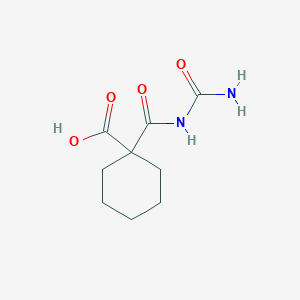

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)


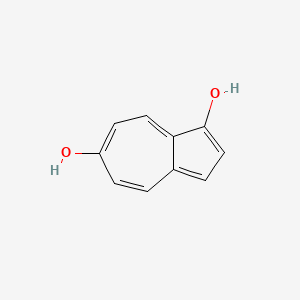
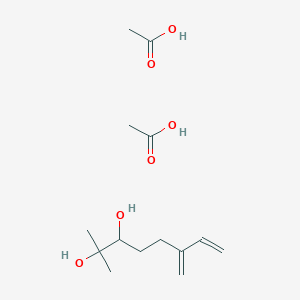
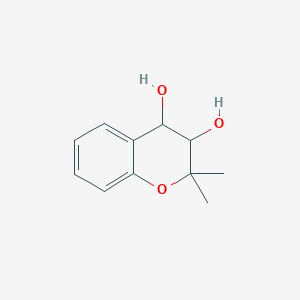
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)
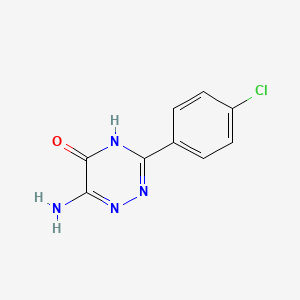
![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)
